molecular formula C23H20F2N6 B612104 AG-024322 CAS No. 837364-57-5

AG-024322

Cat. No.: B612104
CAS No.: 837364-57-5
M. Wt: 418.4 g/mol
InChI Key: MEKASOQEXYKAKM-UHFFFAOYSA-N
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Description

AG-24322 is a potent ATP-competitive inhibitor of cyclin-dependent kinases, specifically targeting cell cycle kinases CDK1, CDK2, and CDK4. This compound has shown broad-spectrum anti-tumor activity and clear target modulation in vivo . It is primarily used in scientific research for its ability to induce cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

AG-24322 is synthesized through a multi-step process involving the formation of an indazole scaffold, which is a crucial component of its structure . The synthetic route typically involves the following steps:

  • Formation of the indazole ring through cyclization reactions.
  • Introduction of functional groups to the indazole ring to enhance its biological activity.
  • Final purification and characterization of the compound to ensure its purity and potency.

Industrial Production Methods

Industrial production of AG-24322 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

  • Use of high-purity starting materials and reagents.
  • Implementation of stringent quality control measures to monitor the synthesis at each step.
  • Utilization of advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

AG-24322 undergoes several types of chemical reactions, including:

    Oxidation: AG-24322 can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the indazole ring.

    Substitution: Substitution reactions can introduce different functional groups to enhance its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include various metabolites and derivatives of AG-24322, which can be further studied for their biological activity.

Scientific Research Applications

AG-24322 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases.

    Biology: Employed in cell biology research to induce cell cycle arrest and apoptosis.

    Medicine: Investigated for its potential as an anti-cancer agent in preclinical studies.

    Industry: Utilized in the development of new therapeutic agents targeting cell cycle kinases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AG-24322 is unique due to its high potency and selectivity for CDK1, CDK2, and CDK4, making it a valuable tool for studying cell cycle regulation and developing new anti-cancer therapies .

Properties

IUPAC Name

N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-1H-indazol-5-yl]-4-methylpyridin-3-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N6/c1-3-26-9-14-10-27-11-17(12(14)2)13-4-5-19-16(6-13)21(31-30-19)23-28-20-8-15(24)7-18(25)22(20)29-23/h4-8,10-11,26H,3,9H2,1-2H3,(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKASOQEXYKAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=CC(=C1C)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837364-57-5
Record name AG-24322
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0837364575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG-24322
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AG-24322
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926F8X7TNO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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